Electronic Classification vs. FeSi and CoSi: Metal-Semiconductor-Semimetal Crossover in the 3d Monosilicide Series
Within the transition metal monosilicide family, a clear and quantifiable electronic transition occurs as the 3d electron count changes. MnSi is classified as a p-type metal, distinctly different from FeSi, which is a narrow band gap semiconductor, and CoSi, which is an n-type semimetal [1]. This differentiation is not merely qualitative; it is reflected in measurable band structure parameters. For FeSi, a band gap of approximately 57 meV was experimentally identified through thermal activation simulations of electrical resistivity, a feature absent in metallic MnSi [1]. This fundamental difference in electronic structure precludes their substitution in applications requiring specific charge carrier type and density, such as in thermoelectric modules or spintronic devices where band alignment at interfaces is critical.
| Evidence Dimension | Electronic Classification and Band Gap |
|---|---|
| Target Compound Data | P-type metal; no band gap |
| Comparator Or Baseline | FeSi: Narrow band gap semiconductor (~57 meV band gap). CoSi: N-type semimetal. |
| Quantified Difference | Crossover from metal (MnSi) to semiconductor (FeSi, 57 meV gap) to semimetal (CoSi). |
| Conditions | Single crystal measurements combined with theoretical band structure calculations at ambient temperature and pressure. |
Why This Matters
This data defines MnSi as a p-type metallic component, fundamentally distinct from semiconducting FeSi or n-type CoSi, dictating its role in heterostructures and composite materials where carrier type and band alignment are performance-critical.
- [1] Ou-Yang, T. Y., Shu, G. J., & Fuh, H. R. (2017). Thermoelectric performance and electronic properties of transition metal monosilicides. EPL, 120(1), 17002. View Source
